molecular formula C14H16FNO4 B7575827 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid

4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid

Cat. No. B7575827
M. Wt: 281.28 g/mol
InChI Key: VAMQDPFOSNOIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid, also known as FMBA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of N-substituted glycine derivatives and has a molecular formula of C14H17FNO4.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves its inhibition of DPP-IV activity. DPP-IV is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase the levels of these hormones, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been shown to have anti-inflammatory effects and can reduce oxidative stress in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid in lab experiments is its specificity for DPP-IV inhibition. This allows researchers to study the effects of DPP-IV inhibition without the potential confounding effects of other compounds. However, one limitation of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid is its relatively low potency compared to other DPP-IV inhibitors. This may require higher concentrations of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid to achieve the desired effects, which could lead to potential toxicity concerns.

Future Directions

Future research on 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could focus on improving its potency as a DPP-IV inhibitor, as well as studying its effects on other metabolic pathways. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and cancer. Overall, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid shows promise as a tool for scientific research and warrants further investigation.

Synthesis Methods

The synthesis of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves the reaction between 4-fluoroaniline and ethyl 4-oxobutanoate in the presence of morpholine and catalytic amounts of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid.

Scientific Research Applications

4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been studied for its potential use as a tool in scientific research. It has been shown to have inhibitory effects on the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to an increase in insulin secretion, making 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid a potential candidate for the treatment of type 2 diabetes.

properties

IUPAC Name

4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c15-11-3-1-10(2-4-11)12-9-16(7-8-20-12)13(17)5-6-14(18)19/h1-4,12H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQDPFOSNOIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid

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